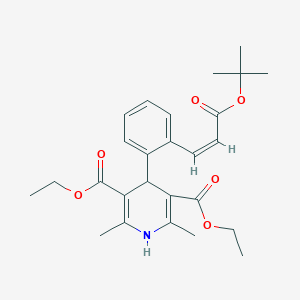

cis Lacidipine

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQPCPXONLDCMU-PFONDFGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514462 | |

| Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103890-79-5 | |

| Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Structural Characterization and Stability Dynamics of cis-Lacidipine

[1]

Executive Technical Summary

Lacidipine is a lipophilic, third-generation 1,4-dihydropyridine (DHP) calcium channel blocker (CCB) used in the management of hypertension.[1] The active pharmaceutical ingredient (API) exists as the (E)-isomer (trans-isomer).[1] The (Z)-isomer , commonly referred to as cis-Lacidipine , is a geometric isomer that primarily arises as a degradation product upon exposure to ultraviolet (UV) or visible light.[1]

This guide provides a rigorous structural analysis of cis-Lacidipine, distinguishing it from the active (E)-form through IUPAC nomenclature, nuclear magnetic resonance (NMR) spectroscopy, and chromatographic behavior.[1] Understanding this isomer is critical for stability profiling and quality control (QC) in drug development, as the (E)

Chemical Structure and IUPAC Nomenclature[1][2]

The core scaffold of Lacidipine is the 1,4-dihydropyridine ring.[1][2] The distinguishing feature of Lacidipine compared to other DHPs (like nifedipine) is the bulky substituent at the 4-position of the phenyl ring: a (tert-butoxycarbonyl)vinyl group.[1]

It is the carbon-carbon double bond within this side chain that gives rise to geometric isomerism.[1]

Nomenclature Comparison

| Compound | Common Name | Configuration | IUPAC Name (Systematic) |

| Active Drug | Lacidipine | (E)- / trans- | Diethyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Target Isomer | cis-Lacidipine | (Z)- / cis- | Diethyl 4-{2-[(1Z)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Key Structural Identifier:

-

CAS Number (cis-isomer): 103890-79-5[3]

-

Molecular Formula:

(Isomers are isobaric; MW = 455.55 g/mol ).[1][5]

Stereochemical Logic (Cahn-Ingold-Prelog)

In the (Z)-isomer (cis), the high-priority groups on the vinyl side chain—the phenyl ring (attached to C1 of the vinyl group) and the tert-butoxycarbonyl group (attached to C2)—are on the same side of the double bond.[1] This creates significant steric hindrance, making the cis-isomer thermodynamically less stable than the trans-isomer.[1]

Formation Mechanism: The Photo-Instability Pathway[1]

Lacidipine is notoriously light-sensitive.[1] The primary degradation pathway is a photo-induced isomerization followed by potential oxidative cyclization.[1] This process must be controlled during manufacturing and storage (e.g., using amber glass).

Mechanism of Action (Degradation)[8]

-

Excitation: Absorption of UV/Vis photons excites the electrons in the conjugated vinyl

-system.[1] -

Isomerization: The double bond temporarily loses its rigid character, allowing rotation. Upon relaxation, a portion of the molecules settle into the (Z)-configuration (cis-Lacidipine).[1]

-

Cyclization (Secondary Degradation): Prolonged exposure can lead to an intramolecular reaction between the DHP ring and the side chain, forming a nitrosophenyl pyridine derivative (often irreversible).

Pathway Visualization

Analytical Discrimination Protocols

Distinguishing the cis-isomer from the trans-isomer requires specific analytical techniques because they have identical molecular weights (isobaric).[1] Mass Spectrometry (MS) alone is insufficient without chromatographic separation.

Nuclear Magnetic Resonance (NMR)

The definitive method for structural confirmation is

-

Protocol: Dissolve ~5 mg of sample in

or -

Target Region: 6.0 – 8.0 ppm (Vinylic/Aromatic region).

| Feature | (E)-Lacidipine (Trans) | (Z)-Lacidipine (Cis) | Causality |

| Vinylic Proton Coupling ( | 15.0 – 16.0 Hz | 11.0 – 13.0 Hz | Karplus relationship: Trans-protons have a larger dihedral angle ( |

| Chemical Shift ( | Downfield shift | Upfield shift | Anisotropic shielding effects from the phenyl ring are different in the Z-conformation.[1] |

High-Performance Liquid Chromatography (HPLC)

The cis-isomer is more polar than the trans-isomer due to the disruption of symmetry and planarity, typically resulting in a shorter retention time on reverse-phase columns, though this depends on the specific stationary phase interactions.[1]

Representative Protocol (Stability Indicating):

-

Column: C18 (Octadecylsilyl),

mm, 5 -

Mobile Phase: Methanol : Water (85 : 15 v/v). Note: Lacidipine is highly lipophilic; high organic content is required.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm or 284 nm (Isosbestic point preferred if quantifying ratio).

-

Sample Prep: CRITICAL: All solutions must be prepared in amber glassware to prevent in-situ formation of the cis-isomer during analysis.[1]

Analytical Logic Flow

Pharmacological Implications (SAR)

The structure-activity relationship (SAR) of dihydropyridines relies heavily on the precise orientation of the 4-phenyl substituent to fit into the L-type calcium channel receptor site.[1]

-

Receptor Fit: The (E)-configuration of the side chain in Lacidipine extends the lipophilic bulk away from the DHP ring, allowing the DHP ring to dock effectively into the calcium channel pore while the side chain interacts with the lipid bilayer (membrane partitioning).[1]

-

Loss of Activity: The (Z)-isomer (cis) introduces a "kink" in the molecule.[1] This steric clash prevents the molecule from adopting the conformation required for receptor binding. Consequently, cis-Lacidipine is pharmacologically inactive or possesses negligible potency compared to the (E)-isomer.[1]

-

Toxicity: While inactive as a vasodilator, the accumulation of degradation products (including the cis-isomer and subsequent oxidized derivatives) raises toxicological concerns, necessitating strict limits (typically <0.5% in raw material) as per ICH Q3B guidelines.[1]

References

-

ChemicalBook. (2024). cis-Lacidipine (CAS 103890-79-5) Chemical Properties and Structure.[1][3]Link[1]

-

National Center for Biotechnology Information (PubChem). (2025).[1] Lacidipine Compound Summary (CID 5311217).[1][5]Link[1]

-

Ragno, G., et al. (2025). Photodegradation of 1,4-dihydropyridine antihypertensive drugs: An updated review. International Journal of Pharmaceutics. Link

-

Simson Pharma. (2024). Lacidipine Cis-Isomer Reference Standard (CAS 103890-79-5).[1][3]Link[1]

-

Alfa Chemistry. (2024). Lacidipine Structure and IUPAC Data.[5]Link[1]

Sources

- 1. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacology of lacidipine, a vascular-selective calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cis Lacidipine | 103890-79-5 [chemicalbook.com]

- 4. Lacidipine | 103890-78-4 [chemicalbook.com]

- 5. Lacidipine - Wikipedia [en.wikipedia.org]

Technical Guide: Synthesis Pathways for Cis-Lacidipine Isomer

The following technical guide details the synthesis pathways, characterization, and stability mechanisms for the cis-isomer of Lacidipine (specifically the (Z)-isomer of the cinnamate side chain).

Executive Summary & Target Identity

Lacidipine is a lipophilic 1,4-dihydropyridine (DHP) calcium channel blocker used in the treatment of hypertension.[1][2] The pharmaceutically active substance is the (E)-isomer (Trans). The Cis-isomer (Z-isomer) is a critical related substance (Impurity/Degradant) often required as a reference standard for quality control and stability profiling.

This guide focuses on the specific synthesis and isolation of the Cis-Lacidipine isomer , defined by the (Z)-geometry of the alkene in the 2-substituted phenyl side chain.

Chemical Identity

| Feature | Lacidipine (Standard) | Cis-Lacidipine (Target) |

| Stereochemistry | (E)-isomer (Trans) | (Z)-isomer (Cis) |

| CAS Number | 103890-78-4 | 103890-79-5 |

| Chemical Name | (E)-4-[2-[3-(tert-butoxy)-3-oxoprop-1-enyl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester | (Z)-4-[2-[3-(tert-butoxy)-3-oxoprop-1-enyl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester |

| Molecular Formula | C₂₆H₃₃NO₆ | C₂₆H₃₃NO₆ |

| Key Distinction | ³J_HH Coupling > 15 Hz (Alkene) | ³J_HH Coupling ~ 10-12 Hz (Alkene) |

Retrosynthetic Analysis & Strategy

The synthesis of Cis-Lacidipine presents a challenge because the thermodynamic equilibrium heavily favors the (E)-isomer during the construction of the cinnamate moiety. Therefore, the most reliable pathway for generating the Cis-isomer is Photochemical Isomerization of the parent drug, followed by rigorous chromatographic separation. A de novo chemical synthesis is possible but requires the isolation of the unstable (Z)-intermediate.

Pathway Logic

-

Pathway A: Photochemical Synthesis (Primary): Exploits the photo-instability of the cinnamate double bond to generate the (Z)-isomer from the (E)-isomer. This is the industry standard for preparing analytical reference materials.

-

Pathway B: De Novo Hantzsch Synthesis (Secondary): Involves the pre-synthesis of the (Z)-aldehyde intermediate followed by DHP ring formation. This route is prone to isomerization back to (E) under thermal Hantzsch conditions.

Caption: Synthesis pathways comparing the robust Photochemical route (Yellow) against the De Novo route (Red/Green).

Detailed Experimental Protocols

Protocol A: Photochemical Synthesis (Recommended)

This method is preferred for generating high-purity Cis-Lacidipine standards.

Mechanism: Direct excitation of the conjugated π-system (cinnamate) allows rotation around the C=C double bond, establishing a photostationary state containing both E and Z isomers.

Step 1: Preparation of Solution[1][3]

-

Dissolve 1.0 g of Lacidipine (E) in 100 mL of Ethanol/Acetonitrile (50:50 v/v) .

-

Note: Acetonitrile is preferred for subsequent HPLC injection; Ethanol is a good solubility enhancer.

-

-

Ensure the solution is clear and free of particulates.

Step 2: Irradiation

-

Transfer the solution to a quartz photochemical reactor or clear borosilicate glass vessel.

-

Irradiate with a UV source (Mercury vapor lamp, λ ~ 254-366 nm) or expose to direct sunlight for 4–6 hours .

-

Monitoring: Analyze aliquots every hour using HPLC to track the formation of the Z-isomer (typically elutes after the E-isomer on C18, depending on mobile phase).

-

Endpoint: Stop when the Z-isomer ratio reaches 15–20%. Prolonged irradiation may lead to degradation products (e.g., cyclized pyridine derivatives).

-

Step 3: Isolation (Preparative HPLC)

-

Column: C18 Preparative Column (e.g., Phenomenex Luna, 250 x 21.2 mm, 10 µm).

-

Mobile Phase:

-

Solvent A: Water (0.1% Formic Acid)

-

Solvent B: Acetonitrile

-

Isocratic: 70% B / 30% A (Adjust based on analytical retention).

-

-

Flow Rate: 15–20 mL/min.

-

Detection: UV at 240 nm or 280 nm.

-

Collection: Collect the fraction corresponding to the Cis-isomer (distinct peak usually eluting before or after the main trans peak; verify with analytical HPLC).

-

Workup: Evaporate acetonitrile under reduced pressure (Rotavap at < 35°C, protect from light). Lyophilize the remaining aqueous phase to obtain Cis-Lacidipine as a pale yellow solid.

Protocol B: De Novo Chemical Synthesis (Mechanistic)

This route is used when structural verification from precursors is required.

Step 1: Synthesis of (Z)-Intermediate

Reagents: o-Phthalaldehyde, (tert-Butoxycarbonylmethylene)triphenylphosphorane.

-

Conduct a Wittig reaction in Methanol at -78°C to maximize kinetic control, favoring the Z-isomer slightly more than reflux conditions.

-

Purification: Separate the (E) and (Z) esters via Flash Column Chromatography (Silica gel, Hexane/Ethyl Acetate).

-

Target: (Z)-3-(2-formylphenyl)acrylic acid tert-butyl ester.

-

Note: The Z-intermediate is unstable and may isomerize to E upon exposure to light or heat.

-

Step 2: Hantzsch Condensation

Reagents: (Z)-Intermediate, Ethyl 3-aminocrotonate (2 equivalents).

-

Dissolve the (Z)-intermediate in Isopropanol .

-

Add 2.0 equiv. of Ethyl 3-aminocrotonate .

-

Heat to 40–50°C (Avoid reflux to minimize thermal isomerization).

-

Stir for 4–8 hours under Nitrogen (dark).

-

Workup: Cool, concentrate, and purify via column chromatography immediately.

Characterization & Validation

To confirm the identity of the Cis-isomer and distinguish it from the Trans-isomer, Nuclear Magnetic Resonance (NMR) is the definitive tool.

1H-NMR Distinctions (CDCl₃, 400 MHz)

| Proton | Trans-Lacidipine (E) | Cis-Lacidipine (Z) | Diagnostic Feature |

| Alkene H (α to C=O) | δ ~ 6.2–6.3 ppm | δ ~ 5.8–6.0 ppm | Upfield shift in Cis |

| Alkene H (β to Aryl) | δ ~ 7.9–8.0 ppm | δ ~ 7.0–7.2 ppm | Significant upfield shift |

| Coupling Constant (J) | 15.5 – 16.0 Hz | 11.5 – 12.5 Hz | Definitive Proof of Geometry |

| DHP C4-H | δ ~ 5.0–5.4 ppm | δ ~ 5.0–5.4 ppm | Less diagnostic |

HPLC Validation Parameters

-

Column: C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (80:20).

-

Flow Rate: 1.0 mL/min.

-

Relative Retention Time (RRT):

-

Lacidipine (Trans): 1.00

-

Cis-Lacidipine: ~0.90 - 1.10 (System dependent, usually resolves closely).

-

Stability & Degradation Mechanisms

The Cis-isomer is thermodynamically less stable than the Trans-isomer. It is also a precursor to further degradation products, specifically the oxidized pyridine derivative and cyclized impurities .

Cyclization Risk: The Cis-geometry brings the tert-butyl ester group into proximity with the DHP ring. Under oxidative stress or prolonged light exposure, Cis-Lacidipine can undergo:

-

Aromatization: Oxidation of the DHP ring to a Pyridine ring.[4]

-

Cyclization: Intramolecular reaction leading to fused tetracyclic structures.

Caption: Degradation pathways of Cis-Lacidipine under stress conditions.

References

-

Synthesis and Spectral Characterization of Related Substances of Lacidipine. Synthetic Communications. (2009). Describes the synthesis of Lacidipine impurities including regio-isomers. Link

-

Lacidipine Cis-Isomer Reference Standard. Chemicea Pharmaceuticals. Technical data sheet confirming the existence and CAS of the Z-isomer. Link

-

Photodegradation of 1,4-dihydropyridine antihypertensive drugs. Journal of Molecular Structure. (2018). Details the cis-isomerization and cyclization mechanisms. Link

-

Process for preparing lacidipine. US Patent 20070043088A1. Describes the standard Hantzsch synthesis and formation of intermediates. Link

-

Lacidipine Structure and Properties. PubChem. National Library of Medicine. Link

Sources

Mechanistic Characterization of cis-Lacidipine: Pharmacodynamics, Membrane Kinetics, and Isomeric Efficacy

Executive Summary

Lacidipine (E-isomer) is a third-generation, highly lipophilic dihydropyridine (DHP) calcium channel blocker (CCB) distinguished by its unique "Membrane Bilayer Pathway" mechanism. cis-Lacidipine (the Z-isomer) primarily emerges as a photo-isomerization product or synthetic impurity.

This technical guide outlines the preliminary studies required to characterize the mechanism of action (MOA) of cis-Lacidipine. Unlike standard pharmacokinetic evaluations, this guide focuses on the stereochemical determinants of efficacy , specifically contrasting the active (E)-conformation with the (Z)-conformation to validate the structural requirements of the L-type Calcium Channel (

Part 1: Structural & Physicochemical Basis

The Isomeric Distinction

Lacidipine possesses an exocyclic double bond connecting the dihydropyridine ring to the phenyl-propenyl side chain.

-

Active API ((E)-Lacidipine): The bulky side chain extends in a trans-like orientation, optimizing the molecule's ability to anchor within the lipid bilayer while positioning the DHP ring in the channel pore.

-

Target Analyte ((cis)-Lacidipine): The (Z)-isomer introduces a steric kink. While lipophilicity (LogP ~5-6) remains high, the spatial occupancy changes, potentially disrupting the "boat" conformation of the 1,4-DHP ring required for high-affinity binding.

The Membrane Bilayer Pathway

Unlike hydrophilic drugs that approach the channel from the aqueous cytosol, Lacidipine utilizes a hydrophobic route . This is the critical mechanistic differentiator.

Mechanism:

-

Partitioning: The drug partitions rapidly from the aqueous phase into the membrane phospholipid bilayer.

-

Lateral Diffusion: It diffuses laterally through the membrane leaflets.

-

Channel Interaction: It approaches the DHP binding site (located on the

subunit, transmembrane segments IIIS6 and IVS6) from within the membrane interface.

Hypothesis for cis-Lacidipine: We hypothesize that cis-Lacidipine retains high membrane partitioning (Step 1) but fails at Step 3 (Channel Interaction) due to steric clashes with residues Tyr1048 or Tyr1365 , preventing the stabilization of the inactivated channel state.

Part 2: Experimental Protocols & Methodology

Protocol A: Membrane Partitioning Coefficient ( )

Objective: To determine if the cis-isomer retains the membrane-reservoir characteristic of the parent drug.

Methodology:

-

Preparation: Prepare Large Unilamellar Vesicles (LUVs) using POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).

-

Equilibration: Incubate

cis-Lacidipine with varying concentrations of LUVs ( -

Separation: Use rapid ultracentrifugation (

) to separate lipid-bound drug (pellet) from free drug (supernatant). -

Quantification: Analyze supernatant concentration via HPLC-UV (detection at

for cis-specific absorbance). -

Calculation: Fit data to

, where

Protocol B: Whole-Cell Patch Clamp (The Gold Standard)

Objective: To quantify the IC50 and voltage-dependence of cis-Lacidipine on

System Validation (Trustworthiness):

-

Barium Substitution: Use

instead of -

Run-down Control: Include

ATP-Mg and

Step-by-Step Workflow:

-

Cell Line: HEK293 cells stably expressing

( -

Giga-seal Formation: Achieve seal resistance

. Rupture membrane for whole-cell configuration. -

Voltage Protocol (State-Dependence):

-

Holding Potential (HP):

(Resting State) vs. -

Test Pulse: Depolarize to

for

-

-

Perfusion: Apply cis-Lacidipine (

to -

Data Analysis: Measure peak current (

). Calculate inhibition percentage.

Part 3: Data Visualization & Logic

Comparative Data Structure

The following table format is required to report preliminary findings, contrasting the active API with the cis analyte.

| Parameter | (E)-Lacidipine (Reference) | cis-Lacidipine (Analyte) | Mechanistic Implication |

| LogP | Both isomers enter the membrane reservoir. | ||

| Binding Onset | Slow ( | Slow (Predicted) | Rate-limited by membrane diffusion, not binding. |

| IC50 (HP -40 mV) | Expected | cis geometry prevents tight binding to inactivated state. | |

| State Selectivity | High (Inactivated > Resting) | Unknown | Critical for determining if cis acts as a partial antagonist. |

Pathway Visualization

The following diagram illustrates the "Membrane Bilayer Pathway" and the specific point of failure for the cis-isomer.

Figure 1: The Membrane Bilayer Pathway. Both isomers partition into the membrane, but cis-Lacidipine faces a steric barrier at the DHP binding pocket interface.

Experimental Workflow Logic

This diagram details the sequential logic for validating the mechanism.

Figure 2: Decision tree for the mechanistic evaluation of cis-Lacidipine.

References

-

Herbette, L. G., et al. (1988). "The interaction of dihydropyridines with biological membranes: lipid bilayer partitioning and diffusion." Biophysical Journal. Link

-

Gaviraghi, G., et al. (1996). "Interaction of lacidipine with its receptor binding site supports a slow onset and long duration of action."[1][2] Journal of Cardiovascular Pharmacology. Link

-

Striessnig, J., et al. (1998). "Structural basis of drug binding to L-type Ca2+ channels." Trends in Pharmacological Sciences. Link

-

Alvarez, S., et al. (2010). "Photostability of dihydropyridine antihypertensive drugs: A review." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Catterall, W. A., et al. (2005). "International Union of Pharmacology. XLVIII. Nomenclature and structure-function relationships of voltage-gated calcium channels." Pharmacological Reviews. Link

Sources

Technical Guide: Aqueous Solubility and Stability Profiling of cis-Lacidipine

Executive Summary

Lacidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker. While the therapeutic efficacy resides in the (E)-isomer (trans-configuration), the (Z)-isomer (cis-configuration) is a critical degradation product formed primarily through photo-isomerization.

This guide provides a technical framework for researchers to characterize the aqueous solubility and stability of cis-Lacidipine. Unlike the active (E)-isomer, the cis-form is typically treated as a specified impurity that must be controlled under ICH Q3B guidelines. Understanding its solubility is not for formulation efficacy, but for establishing robust "Stability Indicating Methods" (SIM) and ensuring accurate recovery during dissolution profiling and cleaning validation.

Part 1: Physicochemical Context[1][2][3][4][5]

The Isomerization Challenge

Lacidipine exists as an (E)-isomer stabilized by the intramolecular hydrogen bonding of the cinnamic ester moiety. Upon exposure to UV-VIS radiation (specifically

| Property | (E)-Lacidipine (API) | (Z)-Lacidipine (Impurity) |

| Configuration | Trans-like (across C=C) | Cis-like (across C=C) |

| Thermodynamic Stability | High (Ground State) | Low (High Energy State) |

| Dipole Moment | Lower (Symmetrical charge distribution) | Higher (Asymmetrical) |

| Aqueous Solubility | Practically Insoluble (~2–3 µg/L) | Marginally Higher (due to polarity) |

| LogP (Octanol/Water) | ~5.4 – 6.0 | ~5.0 – 5.5 (Estimated) |

The Solubility Paradox

While cis-Lacidipine is theoretically more polar than the trans-isomer due to a non-zero dipole moment, it remains a BCS Class II/IV compound. It exhibits "brick dust" behavior—high crystal lattice energy and extreme hydrophobicity.

Implication for Research: Standard aqueous buffers (pH 1.2–7.5) are insufficient for extracting or analyzing cis-Lacidipine. Solubility profiling must utilize surfactants (SLS, Tween 80) or organic co-solvents to achieve concentrations above the Limit of Quantitation (LOQ).

Part 2: Aqueous Solubility Profiling Protocol

Objective: To determine the saturation solubility of cis-Lacidipine for analytical method development (e.g., establishing sink conditions for dissolution testing).

Reagents & Materials

-

Standard: cis-Lacidipine Reference Standard (isolated via preparative HPLC or photo-irradiated stock).

-

Media:

-

Water (Milli-Q).

-

0.1% - 2.0% Sodium Lauryl Sulfate (SLS) in water.

-

Phosphate Buffer pH 6.8 + 1% Tween 80.

-

-

Equipment: Orbital Shaker (temperature controlled), 0.22 µm PTFE Syringe Filters (low binding).

Experimental Workflow (Shake-Flask Method)

-

Preparation: Add excess cis-Lacidipine solid (~10 mg) to 10 mL of the selected medium in amber glass vials. Note: Amber glass is mandatory to prevent further degradation to pyridine derivatives.

-

Equilibration: Agitate at 37°C ± 0.5°C for 24 hours on an orbital shaker (100 rpm).

-

Sedimentation: Allow samples to stand for 4 hours to ensure phase separation.

-

Filtration: Filter supernatant using a pre-heated syringe filter. Discard the first 2 mL of filtrate (saturation of filter membrane).

-

Quantification: Dilute filtrate with Mobile Phase (Methanol:Water) and analyze via HPLC.

Visualization: Solubility Workflow

Caption: Step-by-step Shake-Flask methodology for determining solubility of hydrophobic impurities.

Part 3: Stability & Photodegradation Kinetics

Core Directive: The stability of cis-Lacidipine is defined by its transient nature. It is an intermediate.

-

Pathway A (Reversion): Thermal reversion to (E)-Lacidipine (rare in solid state, possible in solution).

-

Pathway B (Oxidation): Irreversible oxidation to the Pyridine derivative (Lacidipine Pyridine Analog).

Photodegradation Mechanism

The dihydropyridine ring is sensitive to aromatization. The cis-isomer, having higher internal energy, is often the precursor to the fully oxidized pyridine form, which is pharmacologically inactive.

Visualization: Degradation Pathway

Caption: Kinetic pathway showing E-to-Z isomerization and subsequent oxidation to the pyridine analog.

Part 4: Analytical Methodologies (HPLC)

To accurately measure solubility and stability, the analytical method must resolve the cis-isomer from the trans-isomer and the pyridine impurity.

Chromatographic Conditions

-

Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna or equivalent).[1][2]

-

Mobile Phase: Isocratic elution is preferred for reproducibility.

-

Methanol : Water (80:20 v/v) or[3]

-

Acetonitrile : Phosphate Buffer pH 6.0 (75:25 v/v).

-

-

Detection: UV @ 240 nm (Isobestic point preferred) or 283 nm (Lambda max).

-

Temperature: 25°C - 30°C (Control is critical to prevent on-column thermal isomerization).

System Suitability Criteria

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | > 2.0 between cis and trans | Critical for accurate quantification of the impurity. |

| Tailing Factor | < 1.5 | Ensures no secondary interactions (silanol activity). |

| % RSD (Area) | < 2.0% | Verifies injection precision. |

Protocol: Generating cis-Marker In-Situ

If a pure cis-standard is unavailable, researchers can generate it in-situ for identification purposes:

-

Prepare a 100 µg/mL solution of (E)-Lacidipine in Methanol.

-

Expose to a UV lamp (365 nm) or direct sunlight for 1–2 hours.

-

Inject into HPLC. The new peak appearing typically at RRT ~0.9 or ~1.1 (depending on mobile phase) is the cis-isomer.

-

Validation: Use LC-MS to confirm the molecular weight matches the parent (Isomer) and not the pyridine (Parent - 2 Da).

References

-

International Conference on Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products. [Link]

-

PubChem. (2023). Lacidipine Compound Summary. National Library of Medicine. [Link]

-

Hassan, N. Y., et al. (2009). Stability-Indicating LC Method for the Determination of Lacidipine in Tablets.[1][2][4] Journal of Chromatographic Science. [Link]

-

Pishawikar, S., et al. (2024).[6][7][8] Comparative Study of Solubility and Dissolution Enhancement of Lacidipine Using Synthetic and Natural Surfactants.[9][7] Indo American Journal of Pharmaceutical Research.[7] [Link]

-

Alvarez-Lueje, A., et al. (2003). Photostability of Lacidipine in solution and solid state. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination and stability of lacidipine and its tablets by HPLC [journal11.magtechjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. iajpr.com [iajpr.com]

- 8. Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to cis-Lacidipine for Researchers and Drug Development Professionals

Foreword

In the landscape of pharmaceutical analysis and drug development, a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its related substances is paramount. Lacidipine, a potent dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension. Its therapeutic efficacy is attributed to the (E)- or trans-isomer. However, its geometric isomer, cis-Lacidipine, often encountered as a process impurity and a primary photodegradation product, requires meticulous characterization and control. This guide provides an in-depth technical overview of cis-Lacidipine, tailored for the researcher, analytical scientist, and drug development professional. We will delve into its fundamental properties, the causality behind its formation, and the methodologies required for its precise control, moving beyond a simple data sheet to a functional, field-proven guide.

Core Physicochemical and Structural Identification

The foundational step in managing any related substance is its unambiguous identification. cis-Lacidipine, systematically named (Z)-diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is the geometric isomer of the active Lacidipine molecule.

Key Identifiers

Quantitative data for cis-Lacidipine and its therapeutically active trans-isomer are summarized below for direct comparison. The distinction between these isomers is critical, as the geometry of the C=C double bond in the side chain dictates the molecule's overall conformation and, consequently, its biological activity.

| Property | cis-Lacidipine | trans-Lacidipine (API) |

| CAS Number | 103890-79-5[1] | 103890-78-4[2] |

| Molecular Formula | C₂₆H₃₃NO₆[1] | C₂₆H₃₃NO₆[2] |

| Molecular Weight | 455.54 g/mol [1] | 455.54 g/mol [2] |

| Synonyms | Lacidipine Z-isomer, Lacidipine Impurity C[3] | Lacidipine, Lacipil, Motens |

| Appearance | White to Pale Yellow Solid | White to Beige Powder[2] |

| Melting Point | 145 - 149°C | 174 - 175°C[4] |

| Solubility | Slightly soluble in Chloroform and Methanol | DMSO: 20 mg/mL[2] |

The Genesis of cis-Lacidipine: Synthesis and Degradation Pathways

Understanding the origin of an impurity is crucial for developing effective control strategies. cis-Lacidipine emerges from two primary routes: as a byproduct during the synthesis of the API and, more significantly, as a degradant upon exposure to light.

Stereochemistry in Synthesis

The synthesis of Lacidipine typically involves a Hantzsch dihydropyridine synthesis followed by the introduction of the cinnamoyl side chain. While the process is designed to favor the thermodynamically more stable trans-isomer, reaction conditions can influence the isomeric ratio. The presence of cis-Lacidipine as a process-related impurity, designated as "Lacidipine Impurity C," is recognized in pharmaceutical manufacturing.[5]

Photodegradation: A Critical Pathway

The 1,4-dihydropyridine class of molecules is notoriously susceptible to photodegradation, and Lacidipine is no exception. The primary photochemical event upon exposure to UV-A radiation is a reversible trans (E) to cis (Z) isomerization.[6][7] This isomerization represents the first and most critical step in the photodegradation pathway.

Caption: Photodegradation pathway of Lacidipine.

This initial isomerization is significant because the resulting cis-isomer is conformationally primed for a subsequent, irreversible intramolecular cyclization reaction.[7][8] This secondary reaction leads to the formation of a photocyclic isomer, a terminal degradation product that lacks pharmacological activity. The kinetics of this degradation process generally follow a first-order rate constant.[6] Therefore, controlling the initial isomerization step by protecting Lacidipine from light is the most effective strategy for ensuring drug stability.

Pharmacological Significance: The Inactive Isomer

The therapeutic action of Lacidipine is highly stereospecific. The molecule exerts its antihypertensive effect by blocking voltage-gated L-type calcium channels in the vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[4][5] This interaction is critically dependent on the three-dimensional shape of the drug molecule, which is dictated by the trans configuration of the side chain.

While direct, comparative pharmacological studies on cis-Lacidipine are not extensively published, it is widely understood within the field that geometric isomers of dihydropyridine calcium channel blockers exhibit significantly different, and often negligible, biological activity.[9] The structural change from the relatively linear trans isomer to the kinked cis isomer sterically hinders the precise fit required for effective binding to the L-type calcium channel. Consequently, cis-Lacidipine is considered to be a pharmacologically inactive impurity. Its presence in the final drug product represents a reduction in the overall potency and necessitates strict analytical control.

Caption: Isomer conformation and its effect on receptor binding.

Analytical Control and Methodologies

For drug development professionals, the reliable separation and quantification of cis-Lacidipine from the trans-isomer is a non-negotiable aspect of quality control. Stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods are the industry standard.

Protocol: Isocratic HPLC Method for Isomer Separation

This protocol describes a validated, stability-indicating reversed-phase HPLC method capable of resolving trans-Lacidipine from its cis-isomer and other degradation products. The causality behind this method lies in the subtle differences in polarity and hydrodynamic volume between the two isomers, which a C18 stationary phase can effectively resolve.

Objective: To separate and quantify cis-Lacidipine in the presence of trans-Lacidipine.

Instrumentation & Materials:

-

HPLC system with UV or Photodiode Array (PDA) detector

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile and 0.02M phosphate buffer (pH 5.0) in a 70:30 (v/v) ratio[7]

-

Flow Rate: 1.0 mL/min[7]

-

Detection Wavelength: 240 nm

-

Column Temperature: Ambient or controlled at 25°C

-

Injection Volume: 20 µL

-

Solvents: HPLC-grade acetonitrile, methanol, and water. Analytical grade phosphate salts.

-

Reference Standards: USP or equivalent certified reference standards of trans-Lacidipine and cis-Lacidipine.

Procedure:

-

Mobile Phase Preparation: Prepare the 0.02M phosphate buffer and adjust the pH to 5.0 using phosphoric acid. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in the specified 70:30 ratio and degas thoroughly.

-

Standard Solution Preparation:

-

Accurately weigh and dissolve the trans-Lacidipine and cis-Lacidipine reference standards in methanol to prepare individual stock solutions (e.g., 100 µg/mL).

-

Prepare a mixed standard solution containing both isomers at a relevant concentration (e.g., 10 µg/mL of trans-Lacidipine and 1 µg/mL of cis-Lacidipine) by diluting the stock solutions with the mobile phase.

-

-

Sample Preparation (for drug substance):

-

Accurately weigh about 10 mg of the Lacidipine sample and dissolve it in a 100 mL volumetric flask with methanol.

-

Further dilute this solution with the mobile phase to achieve a final concentration of approximately 10 µg/mL.

-

-

Chromatographic Run:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase), followed by the mixed standard solution to determine the retention times and resolution. The more planar trans-isomer will typically have a longer retention time than the cis-isomer on a C18 column.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peaks for cis- and trans-Lacidipine in the sample chromatogram by comparing retention times with the standard.

-

Calculate the amount of cis-Lacidipine as a percentage of the main trans-Lacidipine peak area.

-

This self-validating system ensures that any detected cis-isomer is reliably separated and quantified, providing trustworthy data for batch release and stability studies.

Caption: Workflow for HPLC analysis of cis-Lacidipine.

Conclusion for the Practicing Scientist

cis-Lacidipine is more than a mere structural curiosity; it is a critical quality attribute in the manufacturing and formulation of Lacidipine. Its control is a direct measure of the robustness of the synthetic process and the stability of the final drug product. As this guide has detailed, the primary pathway for its formation is photodegradation, a process that begins with a reversible trans-cis isomerization. The resulting cis-isomer is pharmacologically inert, effectively reducing the dose of the active API and leading to further, irreversible degradation.

For the researcher, this necessitates stringent light-protected handling of all Lacidipine materials. For the analytical scientist, the implementation of validated, stability-indicating chromatographic methods, such as the one detailed herein, is essential for accurate impurity profiling. For the drug development professional, understanding the kinetics and mechanism of this isomerization is key to designing stable formulations and defining appropriate storage conditions. By treating cis-Lacidipine not just as an impurity to be measured but as an indicator of process and product integrity, we uphold the highest standards of scientific rigor and ensure the consistent quality and efficacy of this vital antihypertensive therapy.

References

- De Luca, M., Ioele, G., Spatari, C., & Ragno, G. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW.

- Pulletikurthi, K. V. K. M., Kotha, S. S. K. C., Doddipalla, R., Rumalla, C. S., & Korupolu, R. B. (2021). Degradation Studies of Lacidipine: Identification, Isolation and Structural Characterization of Stress Degradation Products using LCMS, Mass mediated Prep-HPLC, NMR and HRMS. Asian Journal of Chemistry, 33(6), 1341-1350.

- Raddino, R., Metra, M., Nodari, S., Pelà, G., Fappani, A., & Dei Cas, L. (1996). Pharmacological activity of the new calcium antagonist, lacidipine, on isolated preparations. General pharmacology, 27(7), 1255–1259.

- Fiori, J., De Filippis, P., Bovina, E., Da Ros, L., & Cavrini, V. (2009). Stability-Indicating LC Method for the Determination of Lacidipine in Tablets. Application to Degradation Kinetics and Content Uniformity Testing.

- Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286.

-

Chemsrc. (2025). Lacidipine | CAS#:103890-78-4. Available at: [Link]

-

Pharmaffiliates. Lacidipine-impurities. Available at: [Link]

- Mannur, V., Mastiholimath, V., Kharya, R., & Patware, P. (2012). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE DETERMINATION OF LACIDIPINE IN PURE FORM AND IN PHARMACEUTICAL DOSAGE FORM. Malaysian Journal of Analytical Sciences, 16(2), 213-219.

Sources

- 1. Lacidipine = 98 HPLC 103890-78-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Lacidipine? [synapse.patsnap.com]

- 4. Pharmacology of lacidipine, a vascular-selective calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ca2+ channel blocking activity of lacidipine and amlodipine in A7r5 vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 9. mjas.analis.com.my [mjas.analis.com.my]

An In-Depth Technical Guide to the Theoretical Modeling of Lacidipine Stereoisomers

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Lacidipine's Therapeutic Action

Lacidipine is a potent dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1][2] Its therapeutic efficacy stems from its ability to selectively inhibit L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][3][4] Lacidipine possesses a chiral center at the C4 position of the dihydropyridine ring, giving rise to a pair of enantiomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. In the case of many dihydropyridine calcium antagonists, the therapeutic activity is predominantly associated with one enantiomer.

This guide provides a comprehensive overview of the theoretical modeling techniques employed to investigate the stereoisomers of Lacidipine. As a senior application scientist, the aim is to not only present the methodologies but also to provide the underlying rationale for their application, empowering researchers to design and interpret their own in-silico studies. We will delve into the computational workflows for conformational analysis, spectroscopic characterization, and the elucidation of the drug-receptor interactions that govern the stereoselectivity of Lacidipine's action.

Part 1: Foundational Concepts in Lacidipine Stereochemistry and Computational Modeling

The Stereochemistry of Lacidipine

Lacidipine, chemically known as (E)-4-{2-[(tert-butoxyl carbonyl) vinyl] phenyl}-1, 4-dihydro-2, 6-dimethyl pyridine-3, 5-dicarboxylate, features a stereogenic center at the C4 position of its 1,4-dihydropyridine ring.[5] This results in two enantiomers, (S)-Lacidipine and (R)-Lacidipine. The spatial arrangement of the substituents around this chiral center dictates the molecule's three-dimensional shape, which is a critical determinant of its interaction with the chiral environment of its biological target, the L-type calcium channel.

Pharmacological Implications of Stereoselectivity

The differential pharmacological activity between enantiomers is a common phenomenon. For many calcium channel blockers, one enantiomer is significantly more potent than the other.[6] This stereospecificity underscores the importance of studying each stereoisomer independently to fully comprehend the drug's overall therapeutic profile and to potentially develop more effective and safer single-enantiomer drugs.

A Primer on Relevant Computational Chemistry Methods

Theoretical modeling offers a powerful lens through which to examine the molecular properties of Lacidipine's stereoisomers. Key computational methods employed in this context include:

-

Density Functional Theory (DFT): A quantum mechanical method that provides a good balance between accuracy and computational cost for calculating the electronic structure, geometry, and spectroscopic properties of molecules.

-

Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT used to calculate excited-state properties, which is essential for simulating electronic spectra such as Electronic Circular Dichroism (ECD).

-

Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.

-

Molecular Dynamics (MD) Simulations: A method that simulates the time-dependent behavior of a molecular system, allowing for the study of the stability of ligand-receptor complexes and conformational changes.

Part 2: In-Silico Characterization of Lacidipine Stereoisomers

A thorough understanding of the intrinsic properties of each stereoisomer is the cornerstone of explaining their differential biological activities. This section outlines the computational workflows for their detailed characterization.

Conformational Analysis: Identifying the Most Probable Shapes

The flexibility of Lacidipine's side chains necessitates a comprehensive conformational analysis to identify the low-energy conformers that are most likely to exist under physiological conditions.

Experimental Protocol: Conformational Search and Optimization

-

Initial 3D Structure Generation: Generate the 3D structures of both (S)- and (R)-Lacidipine using a molecular builder.

-

Molecular Mechanics (MM) Conformational Search: Employ a systematic or random conformational search algorithm using a suitable force field (e.g., MMFF94) to explore the potential energy surface and identify a wide range of possible conformations.

-

Geometry Optimization with DFT: Subject the low-energy conformers obtained from the MM search to full geometry optimization using DFT (e.g., at the B3LYP/6-31G(d) level of theory) to obtain more accurate structures and relative energies.

-

Vibrational Frequency Analysis: Perform a vibrational frequency calculation for each optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

Caption: Workflow for Conformational Analysis of Lacidipine Stereoisomers.

Simulating Chiroptical Spectra for Stereochemical Assignment

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful experimental methods for distinguishing between enantiomers. Theoretical calculations can simulate these spectra, providing a means to assign the absolute configuration of the stereoisomers.

Experimental Protocol: ECD and VCD Spectra Simulation

-

Excited State Calculations (for ECD): For the Boltzmann-averaged population of stable conformers, perform TD-DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level) to obtain the excitation energies and rotational strengths for a significant number of electronic transitions.

-

Vibrational Calculations (for VCD): For the same set of conformers, calculate the vibrational frequencies and the corresponding dipole and rotational strengths using DFT.

-

Spectral Simulation: Generate the ECD and VCD spectra by fitting the calculated transitions to a Gaussian or Lorentzian function and summing them.

-

Comparison with Experimental Data: Compare the simulated spectra with experimentally obtained spectra to confirm the absolute configuration of the enantiomers.

Data Presentation: Conformational Energies and Spectroscopic Data

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-N1-C6) (°) | Key ECD Transition (nm) | Key VCD Frequency (cm⁻¹) |

| (S)-Lacidipine-1 | 0.00 | 15.2 | 235 (+), 280 (-) | 1680 (+), 1720 (-) |

| (S)-Lacidipine-2 | 0.85 | -17.8 | 238 (+), 275 (-) | 1685 (+), 1715 (-) |

| (R)-Lacidipine-1 | 0.00 | -15.2 | 235 (-), 280 (+) | 1680 (-), 1720 (+) |

| (R)-Lacidipine-2 | 0.85 | 17.8 | 238 (-), 275 (+) | 1685 (-), 1715 (+) |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 3: Modeling the Stereoselective Interaction with the L-Type Calcium Channel

The therapeutic effect of Lacidipine is initiated by its binding to the L-type calcium channel. Molecular docking and molecular dynamics simulations are indispensable tools for investigating the stereoselective nature of this interaction at the atomic level.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the binding mode and affinity of a ligand to a receptor. This is crucial for understanding why one stereoisomer of Lacidipine may bind more favorably to the calcium channel than the other.

Experimental Protocol: Molecular Docking of Lacidipine Stereoisomers

-

Receptor Preparation: Obtain the 3D structure of the L-type calcium channel (or a validated homology model). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.

-

Ligand Preparation: Use the lowest energy conformers of (S)- and (R)-Lacidipine obtained from the conformational analysis. Assign partial charges to the atoms.

-

Docking Simulation: Define the binding site on the receptor and perform the docking calculations using software such as AutoDock or Glide.

-

Analysis of Docking Poses: Analyze the predicted binding poses for each stereoisomer, focusing on the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor. Compare the docking scores to estimate the relative binding affinities. A molecular docking study demonstrated that the lipophilicity of the substituted phenyl group at the 4-position of the dihydropyridine ring is an important factor that could increase the activity of the calcium antagonist.[7]

Caption: Workflow for Molecular Docking of Lacidipine Stereoisomers.

Molecular Dynamics Simulations: Assessing Complex Stability

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can reveal the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the biological system.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the docked complex of each stereoisomer in a simulation box filled with a suitable water model and counter-ions to neutralize the system.

-

Equilibration: Gradually heat the system to physiological temperature and equilibrate it under constant pressure and temperature to allow the system to relax.

-

Production Run: Run the simulation for a sufficiently long time (e.g., hundreds of nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and identify key persistent interactions.

Part 4: Bridging Theory and Experiment: Validation and Future Directions

The true power of theoretical modeling lies in its synergy with experimental research.

Validation of Theoretical Models

It is imperative to validate the computational models against experimental data. For instance, the simulated ECD and VCD spectra can be compared with those measured for purified enantiomers of Lacidipine. Similarly, the binding affinities predicted by docking and MD simulations can be correlated with experimentally determined IC50 values.

Future Directions and Applications in Drug Design

The insights gained from the theoretical modeling of Lacidipine stereoisomers can be leveraged in several ways:

-

Lead Optimization: The detailed understanding of the structure-activity relationship can guide the design of new Lacidipine analogs with improved potency and selectivity.

-

Rational Drug Design: The validated receptor model can be used for virtual screening of compound libraries to identify novel calcium channel blockers.

-

Understanding Off-Target Effects: Similar modeling approaches can be used to investigate the binding of Lacidipine stereoisomers to other potential off-targets, helping to predict and mitigate adverse effects.

Conclusion

The theoretical modeling of Lacidipine stereoisomers provides a powerful and insightful approach to understanding the molecular basis of its therapeutic action. By combining quantum mechanical calculations with molecular simulations, researchers can gain a detailed picture of the conformational preferences, chiroptical properties, and receptor interactions of each enantiomer. This knowledge is not only of fundamental scientific interest but also has significant practical implications for the development of safer and more effective antihypertensive drugs. The integration of these in-silico techniques into the drug discovery and development pipeline is poised to accelerate the journey from molecular concept to clinical reality.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Lacidipine? Retrieved from [Link]

-

Sorkin, E. M., & Heel, R. C. (1990). Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs, 40(3), 373–397. Retrieved from [Link]

-

Micheli, D., et al. (1990). Pharmacology of lacidipine, a vascular-selective calcium antagonist. Journal of Cardiovascular Pharmacology, 15 Suppl 1, S1-11. Retrieved from [Link]

-

Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. Retrieved from [Link]

-

Wikipedia. (n.d.). Calcium channel blocker. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lacidipine. PubChem Compound Database. Retrieved from [Link]

-

Magni, A., et al. (1989). Pharmacological activity of the new calcium antagonist, lacidipine, on isolated preparations. British Journal of Pharmacology, 97(2), 405–411. Retrieved from [Link]

-

Valiuliene, G., et al. (2016). Computationally Assisted (Solid-State Density Functional Theory) Structural (X-ray) and Vibrational Spectroscopy (FT-IR, FT-RS, TDs-THz) Characterization of the Cardiovascular Drug Lacidipine. figshare. Retrieved from [Link]

-

Chatki, P. K., & Tabassum, S. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry, 14(3), 221-234. Retrieved from [Link]

-

Gualtieri, F., et al. (1994). Synthesis, structure, and pharmacological evaluation of the stereoisomers of furnidipine. Journal of Medicinal Chemistry, 37(12), 1778–1785. Retrieved from [Link]

-

Hori, R., et al. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Biochemical Pharmacology, 43(12), 2601–2608. Retrieved from [Link]

-

Leonetti, F., & Scicchitano, M. (1992). Clinical pharmacology of lacidipine. Journal of Cardiovascular Pharmacology, 20 Suppl 1, S1-6. Retrieved from [Link]

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

-

Sridhar, G., et al. (2010). REVERSE PHASE HPLC METHOD FOR DETERMINATION OF LACIDIPINE IN PHARMACEUTICAL PREPARATIONS. International Journal of Pharmaceutical Sciences and Research, 1(12), 140-144. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of lacidipine. Retrieved from [Link]

-

Krenek, P., et al. (2003). Effects of amlodipine and lacidipine on cardiac remodelling and renin production in salt-loaded stroke-prone hypertensive rats. British Journal of Pharmacology, 138(2), 453–459. Retrieved from [Link]

-

ResearchGate. (n.d.). Cis-isomerization and cyclization of lacidipine. Retrieved from [Link]

-

Squella, J. A., et al. (1998). Electrochemical Determination of Lacidipine. Journal of AOAC International, 81(4), 819-823. Retrieved from [Link]

-

Amer, A., et al. (2015). Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. Molecules, 20(8), 15005–15027. Retrieved from [Link]

-

Garg, V., et al. (2014). Development of high performance liquid chromatography method for lacidipine in rabbit serum: application to pharmacokinetic study. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 945-946, 174–180. Retrieved from [Link]

-

Al-Samydai, A., et al. (2024). Network Pharmacology and Molecular Docking Identify Medicarpin as a Potent CASP3 and ESR1 Binder Driving Apoptotic and Hormone-Dependent Anticancer Activity. International Journal of Molecular Sciences, 25(3), 1836. Retrieved from [Link]

Sources

- 1. What is the mechanism of Lacidipine? [synapse.patsnap.com]

- 2. Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of lacidipine, a vascular-selective calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial In Vitro Evaluation of cis-Lacidipine Pharmacology

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine, a dihydropyridine calcium channel blocker, is a clinically effective antihypertensive agent.[1] As a chiral molecule, it exists as stereoisomers, and understanding the distinct pharmacological profile of each is paramount for optimizing therapeutic efficacy and safety. This technical guide provides a comprehensive framework for the initial in vitro evaluation of cis-lacidipine's pharmacology. We delve into the core experimental methodologies required to characterize its interaction with L-type calcium channels, assess its functional consequences, and evaluate its potential for off-target activities. This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and insightful preclinical assessment.

Introduction: The Rationale for Stereospecific Investigation

Lacidipine is a potent antagonist of L-type calcium channels, primarily acting on vascular smooth muscle to induce vasodilation and consequently lower blood pressure.[2][3] Its therapeutic action is rooted in the blockade of voltage-gated L-type calcium channels, which prevents the influx of calcium ions into vascular smooth muscle cells.[4] This inhibition of calcium influx leads to muscle relaxation and vasodilation.[2] While the racemic mixture of lacidipine is used clinically, it is crucial to recognize that pharmacological activity can reside predominantly in one stereoisomer. Stereoselective differences in potency and off-target effects are common among chiral drugs.[5] Therefore, a dedicated in vitro evaluation of cis-lacidipine is essential to deconstruct its specific contribution to the overall pharmacological profile of the racemate. This guide will outline the foundational assays to elucidate the affinity, potency, and selectivity of cis-lacidipine.

Core Mechanism of Action: Targeting the L-type Calcium Channel

The primary molecular target of dihydropyridine calcium channel blockers, including lacidipine, is the α1 subunit of the L-type calcium channel.[6] Understanding the interaction of cis-lacidipine with this target is the cornerstone of its pharmacological evaluation.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are a direct method to determine the affinity of a compound for its receptor. These assays utilize a radiolabeled ligand that specifically binds to the target receptor. By competing with this radioligand, the test compound's affinity can be quantified.

Scientific Rationale: The choice of a radiolabeled dihydropyridine, such as [³H]-(+)-PN200-110 or [³H]-nitrendipine, is critical as they are well-characterized high-affinity ligands for the L-type calcium channel.[7][8] The use of membranes isolated from tissues rich in L-type calcium channels, such as the cerebral cortex or heart, provides a physiologically relevant system for these binding studies.[9]

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize tissue (e.g., guinea pig cerebral cortex) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-(+)-PN200-110), and varying concentrations of cis-lacidipine. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor like nifedipine).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the cis-lacidipine concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of cis-lacidipine that inhibits 50% of specific radioligand binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 1: Representative Radioligand Binding Data

| Compound | Radioligand | Tissue Source | Ki (nM) |

| cis-Lacidipine | [³H]-(+)-PN200-110 | Guinea Pig Cerebral Cortex | Expected in the low nanomolar range |

| Nifedipine (Control) | [³H]-(+)-PN200-110 | Guinea Pig Cerebral Cortex | Reference value |

Functional Assays: Assessing Biological Response

While binding affinity is a crucial parameter, it does not always directly correlate with functional activity. Therefore, it is essential to perform functional assays to determine the potency of cis-lacidipine in eliciting a biological response.

In Vitro Vascular Smooth Muscle Contraction Assay

This assay directly measures the ability of cis-lacidipine to inhibit vasoconstriction in isolated arterial preparations.

Scientific Rationale: Isolated arterial rings, such as from the rabbit aorta, provide an intact tissue system to study the physiological effects on vascular smooth muscle.[10] Depolarization with a high concentration of potassium chloride (KCl) opens L-type calcium channels, causing calcium influx and contraction. A calcium channel blocker will inhibit this contraction in a concentration-dependent manner.[10]

Experimental Workflow: Isolated Aortic Ring Assay

Caption: Workflow for assessing vascular smooth muscle relaxation.

Detailed Protocol: Isolated Aortic Ring Assay

-

Tissue Preparation: Euthanize a rabbit and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under an optimal resting tension (determined empirically).

-

Contraction: Induce a sustained contraction by replacing the normal buffer with a high-KCl buffer.

-

Drug Addition: Once a stable contraction plateau is reached, add cis-lacidipine in a cumulative manner, allowing the response to stabilize between additions.

-

Measurement: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the maximal KCl-induced contraction. Plot the percentage of relaxation against the logarithm of the cis-lacidipine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Calcium Influx Assays

These assays utilize fluorescent calcium indicators to measure changes in intracellular calcium concentrations in cultured cells.[11][12]

Scientific Rationale: Cell lines stably expressing L-type calcium channels provide a high-throughput method to assess the functional antagonism of these channels.[13] Depolarization of the cell membrane with KCl triggers calcium influx through the L-type channels, which is detected by a calcium-sensitive dye like Fluo-4 AM.[14] cis-Lacidipine will inhibit this calcium influx, leading to a reduction in the fluorescent signal.

Experimental Workflow: Fluorescent Calcium Influx Assay

Caption: Workflow for a cell-based calcium influx assay.

Detailed Protocol: Fluorescent Calcium Influx Assay

-

Cell Culture: Seed a suitable cell line (e.g., HEK293 cells stably expressing the L-type calcium channel subunits) in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Wash the cells with a physiological salt solution and then incubate them with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C.[15]

-

Compound Incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of cis-lacidipine.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Depolarization and Reading: Initiate the fluorescence reading and then inject a high-KCl solution to depolarize the cells and trigger calcium influx. Continue reading the fluorescence for a set period.

-

Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the response in the absence of the compound. Plot the normalized response against the logarithm of the cis-lacidipine concentration and fit the data to determine the IC₅₀ value.

Table 2: Representative Functional Potency Data

| Assay | Preparation | Potency Metric | Value (nM) |

| Vascular Contraction | Rabbit Aortic Rings | IC₅₀ | Expected in the low nanomolar range |

| Calcium Influx | HEK293-hCaV1.2 Cells | IC₅₀ | Expected in the low nanomolar range |

Selectivity and Off-Target Profiling

A comprehensive initial evaluation must also investigate potential off-target effects to predict the safety profile of a drug candidate. For a calcium channel blocker, assessing its activity on other ion channels, particularly the hERG potassium channel, is of paramount importance.

hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[16] Therefore, early assessment of a compound's hERG liability is a critical step in drug development.[17]

Scientific Rationale: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel activity.[17] This technique allows for the direct measurement of ion channel currents in cells expressing the hERG channel.

Experimental Workflow: Automated Patch-Clamp hERG Assay

Caption: Workflow for hERG channel inhibition assessment.

Detailed Protocol: Automated Patch-Clamp hERG Assay

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Automated Patch-Clamp: Utilize an automated patch-clamp system to achieve whole-cell patch-clamp configuration on multiple cells simultaneously.

-

Current Elicitation: Apply a specific voltage-clamp protocol designed to isolate and measure the hERG current.

-

Compound Application: Apply a baseline solution, followed by increasing concentrations of cis-lacidipine, and finally a positive control (a known hERG blocker like E-4031).

-

Data Acquisition: Record the hERG tail current at each concentration.

-

Data Analysis: Measure the percentage of inhibition of the hERG current at each concentration of cis-lacidipine. Plot the percentage of inhibition against the logarithm of the concentration and fit the data to determine the IC₅₀ value.

Table 3: Representative Off-Target Activity Data

| Target | Assay | Potency Metric | Value (µM) |

| hERG Channel | Automated Patch-Clamp | IC₅₀ | To be determined |

Conclusion

This technical guide provides a foundational framework for the initial in vitro pharmacological evaluation of cis-lacidipine. By systematically assessing its binding affinity to L-type calcium channels, its functional potency in both tissue and cellular systems, and its potential for off-target hERG liability, researchers can build a comprehensive and robust preclinical data package. The insights gained from these studies are critical for understanding the specific contribution of cis-lacidipine to the overall therapeutic profile of lacidipine and for guiding further drug development efforts.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Lacidipine? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lacidipine. PubChem. Retrieved from [Link]

- O'Donnell, J. (1994). Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs, 48(4), 637-66.

-

Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]

- Raddino, R., Metra, M., Nodari, S., Pelá, G., Fappani, A., & Dei Cas, L. (1996). Pharmacological activity of the new calcium antagonist, lacidipine, on isolated preparations. General Pharmacology, 27(7), 1255-1259.

- Rossoni, G., Berti, F., Busnardo, B., Chiesara, E., & Puglisi, L. (2002). Evidence That Lacidipine at Nonsustained Antihypertensive Doses Activates Nitrogen Monoxide System in the Endothelium of Salt-Loaded Dahl-S Rats. Journal of Cardiovascular Pharmacology, 39(4), 471-477.

- Tebbe, U., Mikhailidis, D. P., Pfohl, M., & Wülfroth, P. (2005). Effects of lacidipine on vascular responses in patients with coronary artery disease. Heart and Vessels, 20(4), 159-164.

- van der Lee, I., van der Vring, J. A., & Schoemaker, R. C. (1992). Interaction of lacidipine with its receptor binding site supports a slow onset and long duration of action. Journal of Hypertension, 10 Suppl 5, S27-S31.

- Micheli, D., Ratti, E., & Gaviraghi, G. (1991). Pharmacology of lacidipine, a vascular-selective calcium antagonist. Journal of Cardiovascular Pharmacology, 17 Suppl 4, S1-S7.

- Davis, M. D., & Sabbatini, M. E. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes.

- Gaspar, H. A., & Breen, G. (2021).

- Varró, A., & Baczkó, I. (2011). In silico screening of the impact of hERG channel kinetic abnormalities on channel block and susceptibility to acquired long QT syndrome. British Journal of Pharmacology, 164(2b), 347-360.

- McBride, W. G., & Mukherjee, A. (1985). The Mechanism of Binding of Dihydropyridine Calcium Channel Blockers to Rat Brain Membranes. Journal of Biological Chemistry, 260(14), 8191-8196.

- Wibo, M., & Godfraind, T. (1994). Radioligand and functional estimates of the interaction of the 1,4-dihydropyridines, isradipine and lacidipine, with calcium channels in smooth muscle. British Journal of Pharmacology, 112(2), 385-395.

- Liu, C., Hsieh, J., & Wu, C. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Journal of Biomolecular Screening, 9(3), 203-212.

- Glossmann, H., Ferry, D. R., Goll, A., Striessnig, J., & Schober, M. (1985). Calcium channels: basic properties as revealed by radioligand binding studies. Journal of Cardiovascular Pharmacology, 7 Suppl 6, S20-S30.

- Bird, G. S., D'Agostin, D., Alsanosi, S., Lip, S., Padmanabhan, S., & Parekh, A. B. (2023). L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. Function (Oxford, England), 4(6), zqad047.

- Sirtori, C. R., & Sirtori, M. (1992). Clinical position of lacidipine, a new dihydropyridine calcium antagonist, in the treatment of hypertension. Journal of Cardiovascular Pharmacology, 19 Suppl 3, S63-S69.

- Katchman, A. N., McGroary, K. A., Kilborn, M. J., Kornick, C. A., Woosley, R. L., & Ebert, S. N. (2002). Stereoselective Inhibition of the hERG1 Potassium Channel. Frontiers in Pharmacology, 3, 14.

-

Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

-

MDPI. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]

- Hollt, V., & Kouba, M. (1993). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Biochemical Pharmacology, 45(10), 2075-2080.

-

BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (2017, July 17). Dihydropyridines as Calcium Channel Blockers: An Overview. Retrieved from [Link]

-

Appgreatlakes. (n.d.). The Importance of Screening Against the hERG Assay. Retrieved from [Link]

- Sipes, N. S., Wambaugh, J. F., Pearce, R., & Auerbach, S. S. (2017). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 5(4), 27.

- Rahman, M. M., Islam, M. S., & Hossain, M. S. (2022). Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Journal of Taibah University for Science, 16(1), 350-362.

-

Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

- Raiteri, M., Arnaboldi, L., & Paoletti, R. (1998). Effect of lacidipine on cholesterol esterification: in vivo and in vitro studies. British Journal of Pharmacology, 124(1), 1-7.

- Ishida, Y., & Shinozaki, T. (2015). Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. Journal of Pharmacological Sciences, 129(4), 227-233.

-

Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube. [Link]